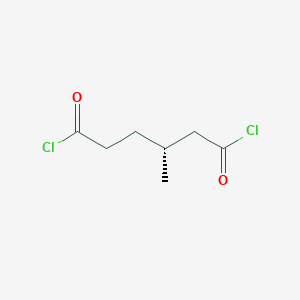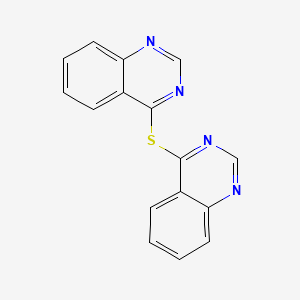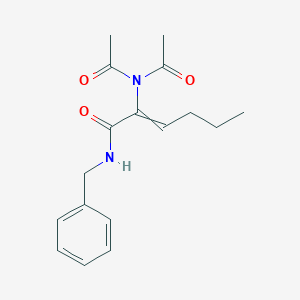
N-Benzyl-2-(diacetylamino)hex-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-2-(diacetylamino)hex-2-enamide is an organic compound that belongs to the class of enamides Enamides are a subclass of enamines, which are characterized by the presence of a carbon-nitrogen double bond conjugated with a carbon-carbon double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-(diacetylamino)hex-2-enamide typically involves the reaction of N-benzyl-N-(1-phenylvinyl)acetamide with 1,3-dioxoisoindolin-2-yl cyclohexanecarboxylate under optimized reaction conditions . The reaction is catalyzed by palladium and proceeds through a decarboxylative cross-coupling mechanism. The reaction conditions are mild and the process is operationally simple, making it suitable for large-scale synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high purity and minimal environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-2-(diacetylamino)hex-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-Benzyl-2-(diacetylamino)hex-2-enamide has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-Benzyl-2-(diacetylamino)hex-2-enamide involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter systems, modulating the release and uptake of neurotransmitters such as serotonin and dopamine . It may also interact with enzymes and receptors, influencing various biochemical processes.
Comparación Con Compuestos Similares
N-Benzyl-2-(diacetylamino)hex-2-enamide can be compared with other similar compounds, such as:
N-Benzyl-2-phenylethylamine: This compound has a similar structure but different functional groups, leading to distinct chemical and biological properties.
N-Benzyl-N-(1-phenylvinyl)acetamide: This precursor compound shares structural similarities but differs in its reactivity and applications.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
90237-90-4 |
|---|---|
Fórmula molecular |
C17H22N2O3 |
Peso molecular |
302.37 g/mol |
Nombre IUPAC |
N-benzyl-2-(diacetylamino)hex-2-enamide |
InChI |
InChI=1S/C17H22N2O3/c1-4-5-11-16(19(13(2)20)14(3)21)17(22)18-12-15-9-7-6-8-10-15/h6-11H,4-5,12H2,1-3H3,(H,18,22) |
Clave InChI |
BEKSEVGTJSGHTQ-UHFFFAOYSA-N |
SMILES canónico |
CCCC=C(C(=O)NCC1=CC=CC=C1)N(C(=O)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-[3-(Dimethylamino)propyl]-10H-phenothiazin-1-OL](/img/structure/B14382159.png)
![3,3-Dimethyl-2-[(morpholin-4-yl)methylidene]butanal](/img/structure/B14382163.png)

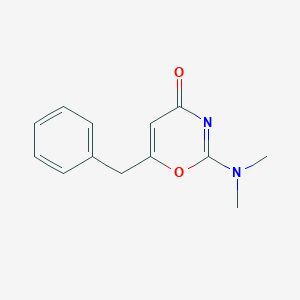
![Trimethyl[(3,5,5-trimethylhexyl)oxy]silane](/img/structure/B14382186.png)
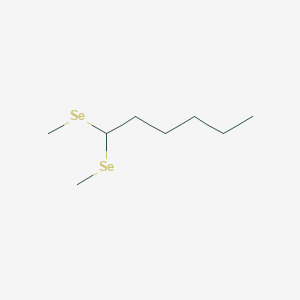

![N-[Cyano(phenyl)methylidene]ethanehydrazonoyl chloride](/img/structure/B14382206.png)
![4-[(Dimethylsulfamoyl)amino]-N-(4-iodophenyl)benzamide](/img/structure/B14382232.png)
